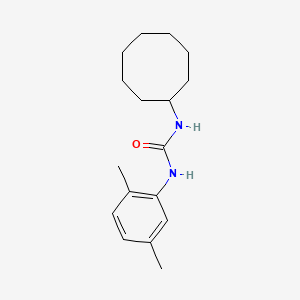

1-Cyclooctyl-3-(2,5-dimethylphenyl)urea

Beschreibung

1-Cyclooctyl-3-(2,5-dimethylphenyl)urea is a synthetic urea derivative characterized by a cyclooctyl group attached to one nitrogen atom of the urea moiety and a 2,5-dimethylphenyl group attached to the other. The compound’s structure combines a bulky aliphatic cyclooctyl ring with an aromatic 2,5-dimethylphenyl substituent, which confers unique physicochemical properties. The 2,5-dimethylphenyl group introduces steric and electronic effects due to the methyl substituents in the ortho and para positions, while the cyclooctyl group contributes to lipophilicity and conformational flexibility.

Eigenschaften

Molekularformel |

C17H26N2O |

|---|---|

Molekulargewicht |

274.4 g/mol |

IUPAC-Name |

1-cyclooctyl-3-(2,5-dimethylphenyl)urea |

InChI |

InChI=1S/C17H26N2O/c1-13-10-11-14(2)16(12-13)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H2,18,19,20) |

InChI-Schlüssel |

GVXIQIPQTFBLRZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)NC(=O)NC2CCCCCCC2 |

Löslichkeit |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA typically involves the reaction of cyclooctylamine with 2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclooctylamine} + \text{2,5-Dimethylphenyl isocyanate} \rightarrow \text{N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and column chromatography, ensures the production of high-quality product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Cyclooctyl-3-(2,5-Dimethylphenyl)harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Harnstoffderivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Amin-Derivaten führt.

Substitution: Nucleophile Substitutionsreaktionen können am Harnstoff-Stickstoff auftreten, wobei Nucleophile wie Alkylhalogenide oder Acylchloride die Wasserstoffatome ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Wichtige gebildete Produkte

Oxidation: Harnstoffderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Amin-Derivate.

Substitution: N-substituierte Harnstoffderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-Cyclooctyl-3-(2,5-Dimethylphenyl)harnstoff beinhaltet seine Interaktion mit molekularen Zielmolekülen über Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen. Diese Wechselwirkungen können die Aktivität bestimmter Enzyme oder Rezeptoren hemmen, was zu verschiedenen biologischen Effekten führt. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen, wodurch der Zugang des Substrats blockiert und die Enzymfunktion gehemmt wird.

Wirkmechanismus

The mechanism of action of N-CYCLOOCTYL-N’-(2,5-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Comparisons :

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): This carboxamide derivative shares the 2,5-dimethylphenyl group but replaces the urea moiety with a hydroxynaphthalene-carboxamide core. It exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to the electron-withdrawing properties of the substituents and optimal lipophilicity .

- 1-(3-Chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea (): This urea derivative substitutes the cyclooctyl group with a 3-chloro-4-methylphenyl group and replaces the methyl groups in the 2,5-dimethylphenyl ring with fluorine atoms.

Molecular Weight and Lipophilicity

*LogP values are inferred from substituent contributions.

- The cyclooctyl group in the target compound increases lipophilicity compared to smaller aliphatic or aromatic substituents, which may enhance membrane penetration but reduce solubility.

- The 2,5-dimethylphenyl group balances steric bulk and electron-donating effects, contrasting with 2,4-dimethylphenyl derivatives (e.g., ), where substituent positioning may hinder binding to planar active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.